![molecular formula C14H14N4O3S B7571394 3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)
3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide, commonly known as DPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPO belongs to the class of oxazole-based compounds and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of DPO involves the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, DPO reduces inflammation and prevents the growth of cancer cells.
Biochemical and Physiological Effects:
DPO has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DPO has been found to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPO in lab experiments is its unique chemical structure, which allows for the study of its mechanism of action and potential applications. Additionally, DPO has been found to have low toxicity and high selectivity, making it a promising candidate for drug development. However, one of the limitations of using DPO in lab experiments is its low solubility in aqueous solutions, which can make it difficult to study its effects in vitro.
Future Directions
There are several future directions for the study of DPO. One area of research is the development of DPO-based drugs for the treatment of cancer and inflammation. Another area of research is the study of the structure-activity relationship of DPO and its analogs, which can provide insights into the mechanism of action and potential applications. Additionally, the study of the pharmacokinetics and pharmacodynamics of DPO can provide valuable information for drug development.
Synthesis Methods
DPO can be synthesized using various methods, including the reaction of 4-(1H-pyrazol-5-yl)aniline with 3,5-dimethyl-4-chloro-2-nitrobenzenesulfonamide, followed by a catalytic reduction and acid-catalyzed cyclization. Another method involves the reaction of 4-(1H-pyrazol-5-yl)phenylhydrazine with 3,5-dimethyl-4-chloro-2-nitrobenzenesulfonamide, followed by cyclization with phosphorus oxychloride.
Scientific Research Applications
DPO has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, DPO has shown promising results in the treatment of cancer and inflammation. It has been found to inhibit the growth of cancer cells and reduce inflammation by inhibiting the activity of certain enzymes.
properties
IUPAC Name |
3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-9-14(10(2)21-17-9)22(19,20)18-12-5-3-11(4-6-12)13-7-8-15-16-13/h3-8,18H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUITHNEZXHQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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